
2-(2,2-Dichlorocyclopropyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dichlorocyclopropyl)naphthalene is an organic compound that features a naphthalene ring substituted with a 2,2-dichlorocyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dichlorocyclopropyl)naphthalene typically involves the reaction of naphthalene with a suitable cyclopropylating agent. One common method is the syn-stereoselective gem-dichlorocyclopropanation of methyl angelate, followed by acylation with aryl magnesium bromide (ArMgBr) and subsequent stereocontrolled introduction of the desired substituents .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions: 2-(2,2-Dichlorocyclopropyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the naphthalene ring can be substituted at different positions depending on the reaction conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sulfuric acid for sulfonation or aluminum chloride for Friedel-Crafts acylation are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation can yield sulfonated naphthalene derivatives, while Friedel-Crafts acylation can produce acylated naphthalene compounds .
科学的研究の応用
2-(2,2-Dichlorocyclopropyl)naphthalene has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(2,2-Dichlorocyclopropyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that can interact with biological molecules . The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
2-(2,2-Dichlorocyclopropyl)benzene: Shares the dichlorocyclopropyl group but has a benzene ring instead of a naphthalene ring.
2-(2,2-Dichlorocyclopropyl)aniline: Similar structure with an aniline group instead of a naphthalene ring.
Uniqueness: 2-(2,2-Dichlorocyclopropyl)naphthalene is unique due to its naphthalene ring, which provides additional sites for substitution and functionalization compared to simpler aromatic compounds like benzene or aniline derivatives . This structural complexity allows for a broader range of chemical reactions and applications.
特性
CAS番号 |
62893-55-4 |
|---|---|
分子式 |
C13H10Cl2 |
分子量 |
237.12 g/mol |
IUPAC名 |
2-(2,2-dichlorocyclopropyl)naphthalene |
InChI |
InChI=1S/C13H10Cl2/c14-13(15)8-12(13)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8H2 |
InChIキー |
HQEKTFJQNWFOSP-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(Cl)Cl)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


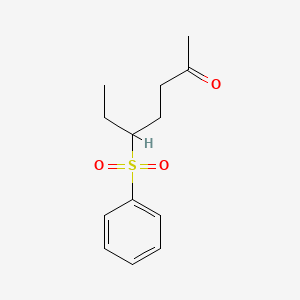
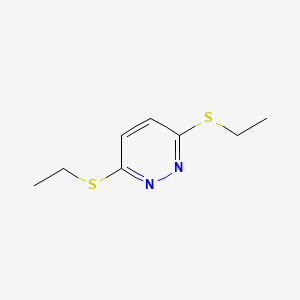

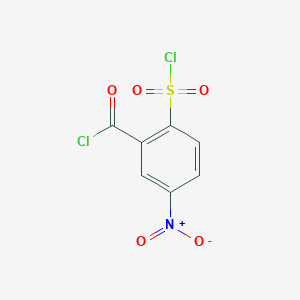
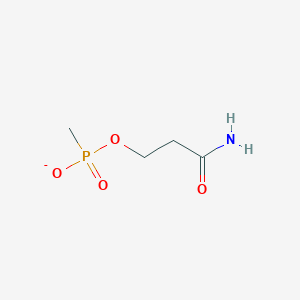
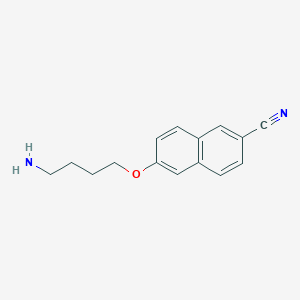
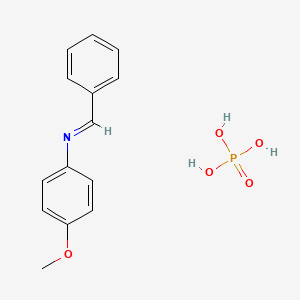

![3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol](/img/structure/B14515282.png)
![3-{4-[(E)-{[4-(Nonyloxy)phenyl]methylidene}amino]phenyl}prop-2-enoic acid](/img/structure/B14515288.png)

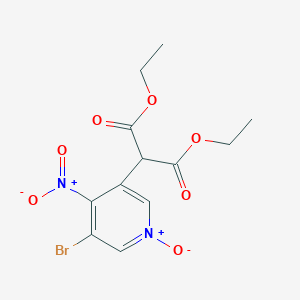

![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylurea](/img/structure/B14515322.png)
